molecular formula C18H25NO5 B3058877 Benzamide, N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxy- CAS No. 923233-00-5

Benzamide, N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxy-

Cat. No.: B3058877
CAS No.: 923233-00-5
M. Wt: 335.4 g/mol
InChI Key: LIUFZFIIODGATQ-UHFFFAOYSA-N
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Description

Benzamide, N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxy- is a spirocyclic compound featuring a benzamide moiety attached to a 1,4-dioxaspiro[4.5]decane scaffold. The 2,6-dimethoxybenzamide group introduces electron-donating substituents to the aromatic ring, which may influence solubility, reactivity, and biological interactions. This compound’s structural complexity arises from the spirocyclic ether system, which confers conformational rigidity compared to linear analogs.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-21-14-7-6-8-15(22-2)16(14)17(20)19-11-13-12-23-18(24-13)9-4-3-5-10-18/h6-8,13H,3-5,9-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUFZFIIODGATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001183815
Record name N-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001183815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923233-00-5
Record name N-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923233-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001183815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxy- typically involves the following steps:

    Formation of the Spirocyclic Dioxane Ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the spirocyclic dioxane ring.

    Attachment of the Benzamide Core: The spirocyclic intermediate is then reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide linkage.

    Introduction of Methoxy Groups: The final step involves the methylation of the hydroxyl groups on the benzene ring using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxy- has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural properties of the spirocyclic dioxane ring make it useful in the design of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used to study the interactions of spirocyclic compounds with biological macromolecules, providing insights into their potential as drug candidates.

Mechanism of Action

The mechanism of action of Benzamide, N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxy- depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The spirocyclic structure can enhance binding affinity and specificity, while the methoxy groups can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spirocyclic Ether Systems

Compound Name Key Substituents/Functional Groups Molecular Formula (Inferred) Key Properties/Applications
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine (9) Ethanamine linker, 2,6-dimethoxyphenoxy C₂₁H₃₁NO₅ Oil form; characterized by ¹H/¹³C NMR; 54% yield
8-Methoxy-1,4-dioxaspiro[4.5]decane Methoxy group at C8 C₁₀H₁₈O₃ Synthesized via NaBH₄ reduction; 61% yield
N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl)acetamide α,β-unsaturated ketone, acetamide C₁₂H₁₅NO₄ Reactive dienone system; potential instability
(2R,3R,8R)-8-(((1S)-7-Cloro-2,3-dihidro-1H-inden-1-il)sulfonil)-... Sulfonyl, chloro substituents Complex Antiviral or enzyme inhibition (inferred from substituents)

Key Observations:

  • Rigidity vs.
  • Electron-Donating Effects: The 2,6-dimethoxy groups on the benzamide may improve solubility in polar solvents compared to unsubstituted benzamides or guanidine derivatives (e.g., N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)guanidine ).
  • Reactivity: Compounds with α,β-unsaturated ketones (e.g., Plourde’s dienone derivatives ) are more prone to Michael addition or oxidation than the saturated dioxaspiro system in the target compound.

Physicochemical Properties

  • NMR Profiles: The ¹H NMR of Compound 9 () shows methoxy singlets (δ 3.70–3.85 ppm) and spirocyclic CH₂ resonances (δ 3.30–3.50 ppm). The target compound’s benzamide group would introduce distinct amide proton signals (δ ~6.5–8.0 ppm) and aromatic splitting patterns .
  • Solubility: The 2,6-dimethoxy groups enhance hydrophilicity relative to non-polar spiro derivatives like 8-methoxy-1,4-dioxaspiro[4.5]decane .

Biological Activity

Benzamide, N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxy- is a compound characterized by its unique spirocyclic structure, which contributes to its distinct chemical and biological properties. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications, especially in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula for Benzamide, N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxy- is C16H21NO3C_{16}H_{21}NO_{3}, and it has a molecular weight of approximately 273.35 g/mol. The spirocyclic framework allows for diverse interactions with biological targets, enhancing its pharmacological profile.

Structural Features

FeatureDescription
IUPAC Name N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzamide
Molecular Formula C₁₆H₂₁N O₃
Molecular Weight 273.35 g/mol
CAS Number 900006-51-1

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of Benzamide derivatives. Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines:

  • Mechanism of Action : The compound may function as a topoisomerase inhibitor, which interferes with DNA replication in cancer cells. This mechanism is critical in the development of chemotherapeutic agents.
  • Case Study Findings : In vitro studies demonstrated that derivatives of benzamide showed IC50 values in the low micromolar range against breast cancer (MCF-7) and leukemia (K562) cell lines, indicating potent anticancer activity.

Antimicrobial Activity

The antimicrobial properties of Benzamide derivatives have also been explored:

  • Research Findings : A study reported that benzamide compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure–Activity Relationship (SAR)

The biological activity of Benzamide derivatives is influenced by their structural features:

  • Substituents : The presence of methoxy groups at positions 2 and 6 on the benzene ring enhances lipophilicity and facilitates better membrane permeability.
  • Spirocyclic Framework : This unique structure allows for specific interactions with biological targets, potentially leading to enhanced potency and selectivity.

Comparative Table of Biological Activities

Compound TypeAnticancer Activity (IC50 μM)Antimicrobial Activity (MIC μg/mL)
Benzamide Derivatives2.68 (K562), 8.11 (MCF-7)32 (Staphylococcus aureus)
Traditional ChemotherapeuticsVaries widelyVaries widely

Q & A

Q. What crystallographic software is recommended for refining the structure of this compound?

  • Methodological Answer :
  • SHELX Suite : Use SHELXL for small-molecule refinement and SHELXD for phase determination. For graphical interfaces, WinGX or ORTEP-3 are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxy-
Reactant of Route 2
Reactant of Route 2
Benzamide, N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxy-

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